molecular formula C21H22N4O B11121587 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11121587
M. Wt: 346.4 g/mol
InChI Key: NLGGPKCAVYAJDT-OEAKJJBVSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of a naphthalene ring and a dimethylamino group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C21H22N4O/c1-25(2)18-12-10-16(11-13-18)14-23-24-21(26)15-22-20-9-5-7-17-6-3-4-8-19(17)20/h3-14,22H,15H2,1-2H3,(H,24,26)/b23-14+

InChI Key

NLGGPKCAVYAJDT-OEAKJJBVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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